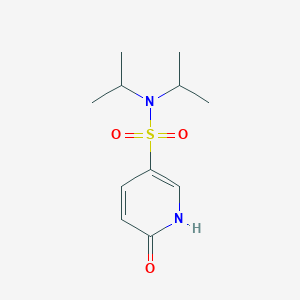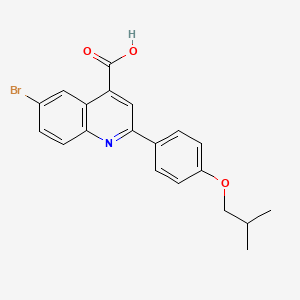![molecular formula C19H21NO5 B5831492 methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenoxy)acetate](/img/structure/B5831492.png)
methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenoxy)acetate, also known as DMPA, is a chemical compound used in scientific research for its potential therapeutic applications. DMPA is a derivative of the well-known drug, aspirin, and has shown promising results in various studies.
Wirkmechanismus
Methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenoxy)acetate works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which are known to promote inflammation and cancer growth. By inhibiting COX-2, methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenoxy)acetate can reduce inflammation and inhibit the growth of cancer cells.
Biochemical and physiological effects:
methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenoxy)acetate has been shown to have anti-inflammatory and anti-cancer effects in various studies. It has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders. methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenoxy)acetate has a relatively low toxicity profile and has been well-tolerated in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenoxy)acetate in lab experiments is its relatively straightforward synthesis method. Another advantage is its low toxicity profile and well-tolerated nature in animal studies. However, one limitation of using methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenoxy)acetate in lab experiments is its limited availability and high cost.
Zukünftige Richtungen
There are several future directions for methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenoxy)acetate research. One area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Another area of interest is its potential use in treating other diseases such as cardiovascular disease and diabetes. Further studies are needed to fully understand the potential therapeutic applications of methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenoxy)acetate.
Conclusion:
In conclusion, methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenoxy)acetate is a chemical compound with potential therapeutic applications in various fields such as cancer research, neurology, and inflammation. Its mechanism of action involves the inhibition of COX-2, which can reduce inflammation and inhibit the growth of cancer cells. methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenoxy)acetate has a relatively low toxicity profile and has been well-tolerated in animal studies. While there are some limitations to using methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenoxy)acetate in lab experiments, its potential therapeutic applications make it a promising area of research for the future.
Synthesemethoden
Methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenoxy)acetate can be synthesized by reacting 3,4-dimethylphenol with acetic anhydride to produce 3,4-dimethylphenyl acetate. This intermediate is then reacted with 4-aminophenol to produce the final product, methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenoxy)acetate. The synthesis of methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenoxy)acetate is relatively straightforward and can be achieved in a few steps.
Wissenschaftliche Forschungsanwendungen
Methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenoxy)acetate has been studied for its potential therapeutic applications in various fields such as cancer research, neurology, and inflammation. In cancer research, methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenoxy)acetate has shown promising results in inhibiting the growth of cancer cells. In neurology, methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenoxy)acetate has been studied for its potential use in treating Alzheimer's disease and other neurodegenerative disorders. Inflammation is another area where methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenoxy)acetate has shown potential therapeutic applications.
Eigenschaften
IUPAC Name |
methyl 2-[4-[[2-(3,4-dimethylphenoxy)acetyl]amino]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-13-4-7-17(10-14(13)2)24-11-18(21)20-15-5-8-16(9-6-15)25-12-19(22)23-3/h4-10H,11-12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKAZURZHUEXIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OCC(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5831424.png)





![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(2-thienylmethylene)propanohydrazide](/img/structure/B5831496.png)
![1-ethyl-4-[4-(trifluoromethoxy)benzyl]piperazine](/img/structure/B5831499.png)



![2-[(2-chlorobenzyl)thio]-4-(4-nitrophenyl)-1H-imidazole](/img/structure/B5831526.png)
![3-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5831528.png)